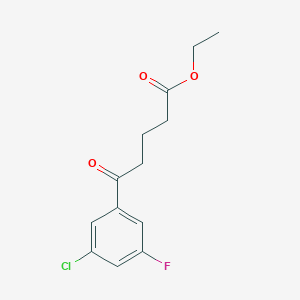
Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate is a chemical compound. It contains an ethyl group, a 3-chloro-5-fluorophenyl group, and a 5-oxovalerate group. The presence of both chloro and fluoro groups on the phenyl ring suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring substituted with a chlorine atom at the 3-position and a fluorine atom at the 5-position. This phenyl ring is further substituted at the 5-position with an oxovalerate group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the oxovalerate group might make it susceptible to reactions involving the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro and fluoro groups might influence its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Methods
Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate and its derivatives are often synthesized through complex chemical reactions. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a related compound, involves masking a C 2,3 double bond through reduction, regioselective deprotonation, and regeneration of the double bond via selenation, oxidation, and syn-elimination (Kiely, 1991).
Intermediate in Biologically Active Compounds
This compound serves as an important intermediate in the synthesis of various biologically active compounds. For example, the synthesis of chloro-2-oxo-butyric acid ethyl ester, a key intermediate in many biologically active compounds such as thiazole carboxylic acids, involves nucleophilic substitution and chlorination (Yuanbiao et al., 2016).
Applications in Drug Synthesis
Herbicide Production
The compound is used in the synthesis of herbicides, such as carfentrazone-ethyl. A new and improved method for its synthesis involves the use of ethyl acrylate and Heck coupling (Fan et al., 2015).
Antiviral and Antitumor Agents
Derivatives of Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate have been explored for their antiviral and antitumor activities. Compounds synthesized from it showed significant activity against Herpes simplex type-1 (HSV-1) and tumor cells (Dawood et al., 2011), (Xiong et al., 2009).
Advanced Applications
Material Science
In material science, this compound and its derivatives are used in the synthesis of new materials with potential applications in various fields. For instance, the study of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives has implications for designing new materials with specific bonding characteristics (Ahmed et al., 2020).
Crystal Structure Analysis
The crystal structure analysis of derivatives of Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate, such as ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, provides insights into the structural properties of these compounds, which is vital for their application in drug design and material science (Kumar et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-(3-chloro-5-fluorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)9-6-10(14)8-11(15)7-9/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZLJMLEBFRFAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326026.png)
![Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326028.png)
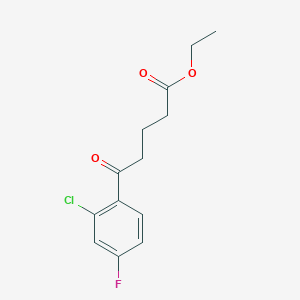
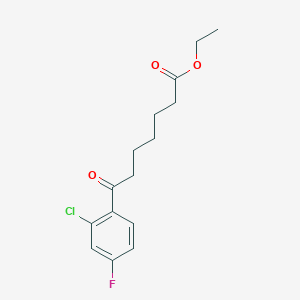
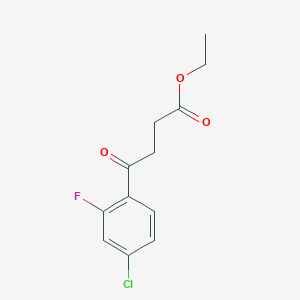
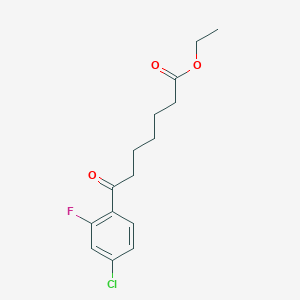
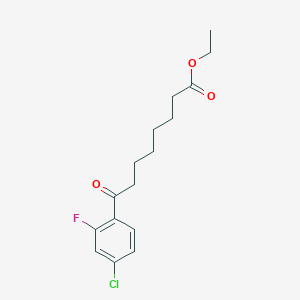
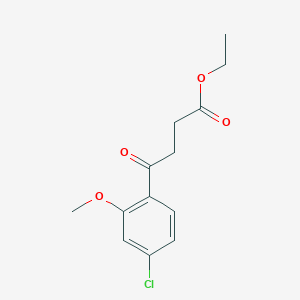
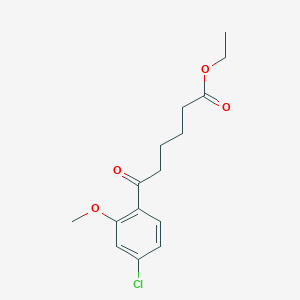
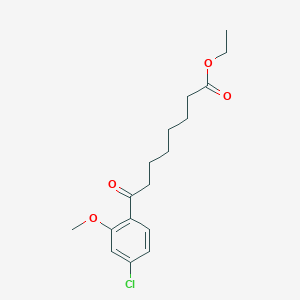
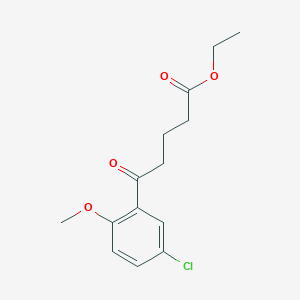
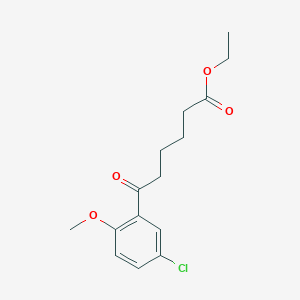
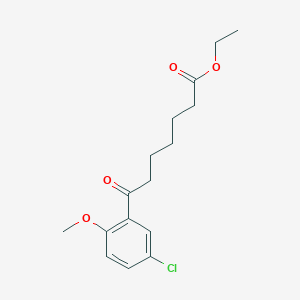
![Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate](/img/structure/B1326048.png)